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Compound of Interest

Compound Name:
5-Bromo-2-(3-chlorophenoxy)-4-

methylpyridine

Cat. No.: B14024516

Get Quote

Executive Summary
5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine is a highly functionalized heterocyclic

building block.[1] It features a pyridine core decorated with three distinct functionalities: a

bromine atom at C5 (reactive handle), a 3-chlorophenoxy ether at C2 (lipophilic anchor), and a

methyl group at C4 (steric modulator).[1]

This scaffold is particularly valuable in the synthesis of P2X3 receptor antagonists, kinase

inhibitors (e.g., VEGFR/PDGFR families), and agrochemicals where the biaryl ether motif

provides critical hydrophobic interactions within protein binding pockets.

Key Technical Challenge: The C4-methyl group exerts significant steric pressure on the C5-

bromine position.[1] Standard catalytic protocols (e.g., using

) often result in sluggish kinetics or incomplete conversion due to hindered oxidative addition.
[1] This guide provides optimized protocols using sterically demanding, electron-rich phosphine
ligands to overcome this barrier.[1]
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Property Specification

Molecular Formula

Molecular Weight 298.56 g/mol

ClogP ~4.2 (Highly Lipophilic)

Primary Reactivity C5-Br (Suzuki, Buchwald, Sonogashira, Heck)

Secondary Reactivity
C4-Methyl (Benzylic oxidation, radical

bromination)

Stability
Stable to aqueous base/acid; Phenoxy ether

resists hydrolysis.[1]

Expert Insight: The "Ortho-Effect"
The presence of the methyl group at C4, ortho to the bromine at C5, creates a "steric wall."

Oxidative Addition: The approach of the Palladium(0) species is sterically encumbered.

Transmetallation: The incoming nucleophile (boronic acid/amine) faces repulsion from the

C4-methyl during the formation of the square-planar intermediate.[1]

Implication: You must use catalyst systems with bulky, electron-rich ligands (e.g., SPhos,

XPhos,

) that facilitate oxidative addition and stabilize the crowded transition state.

Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura
Coupling
Target: Introduction of Aryl/Heteroaryl groups at C5.[1]

Rationale: Standard ligands like

or dppf are often insufficient for this substrate due to the C4-methyl hindrance.[1] We utilize
SPhos Pd G3, a precatalyst that rapidly generates the active mono-ligated Pd(0) species,
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ensuring high turnover even in hindered environments.

Materials:
Substrate: 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

Catalyst: SPhos Pd G3 (2–5 mol%)[1]

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure:
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0

equiv), boronic acid (1.2 equiv), and SPhos Pd G3 (0.02 equiv).

Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle

x3).

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via

syringe.[1]

Base Addition: Add degassed 2.0 M aq.

(3.0 equiv).[1]

Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

Note: The biphasic system requires rapid stirring to ensure phase transfer.

Monitoring: Monitor by LC-MS. The hindered bromide may require 4–12 hours for full

conversion.

Checkpoint: If conversion stalls at <50%, add an additional 1 mol% catalyst.
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Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate phases. Wash organic layer

with brine, dry over

, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination
Target: Introduction of primary or secondary amines at C5.[1]

Rationale: To form C-N bonds at the hindered C5 position, BrettPhos or RuPhos are the ligands

of choice. RuPhos is particularly effective for secondary amines, while BrettPhos excels with

primary amines.

Materials:
Substrate: 5-Bromo-2-(3-chlorophenoxy)-4-methylpyridine (1.0 equiv)

Amine: Primary or Secondary Amine (1.2 equiv)

Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2–5 mol%)[1]

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

Solvent: anhydrous t-Amyl Alcohol or Toluene.[1]

Step-by-Step Procedure:
Drying: Ensure all glassware is oven-dried. Moisture kills the base (NaOtBu).

Charge: Add substrate, amine (if solid), base, and precatalyst to the vial inside a glovebox or

under a strong stream of Argon.

Solvent: Add anhydrous solvent (0.15 M).

Reaction: Heat to 100 °C.

Safety: t-Amyl alcohol has a high boiling point; ensure the vial is pressure-rated if sealing.

[1]
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Workup: Filter through a pad of Celite to remove inorganic salts.[1] Rinse with EtOAc.[1][3]

Concentrate and purify.

Protocol C: Miyaura Borylation (Conversion to
Nucleophile)
Target: Converting the C5-Bromide to a Pinacol Boronate.[1]

Rationale: If the coupling partner is unstable or also a halide, it is often better to convert this

intermediate into the boronate ester.

Materials:
Substrate: 1.0 equiv

Reagent: Bis(pinacolato)diboron (

) (1.1 equiv)[1]

Catalyst:

(3 mol%)[1]

Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Use weak base to prevent

deborylation.[1]

Solvent: 1,4-Dioxane (anhydrous).[1]

Procedure:
Combine substrate,

, KOAc, and catalyst.[2]

Degas thoroughly (oxygen poisons the catalyst and promotes homocoupling).

Heat to 90 °C for 4–6 hours.

Critical Step: Do not overheat or prolong reaction time, as protodeboronation (loss of the

boron group) can occur.
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Purification: Filter through Celite. Rapid silica plug filtration (avoid acidic silica if possible).[1]

Visual Workflows & Logic
Figure 1: Strategic Reaction Workflow
This diagram illustrates the decision tree for functionalizing the scaffold based on the desired

target moiety.
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Caption: Decision matrix for C5 functionalization.[1] Catalyst selection is driven by the steric

hindrance of the C4-methyl group.[1]

Figure 2: Steric Hindrance Mechanism
Visualizing why specific ligands are required.[1]
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Substrate:
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Caption: The C4-Methyl group creates a steric barrier.[1] Bulky, electron-rich ligands (SPhos)

are required to facilitate Pd insertion.[1]
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Issue Probable Cause Solution

Low Conversion (<20%)
Catalyst deactivation or steric

failure.[1]

Switch from

to SPhos Pd G3 or XPhos Pd

G3. Increase temp to 110 °C.

Protodebromination (Br

replaced by H)

Hydride source in reaction

(often from solvent or excess

base).[1]

Ensure anhydrous solvents.[1]

[4] Switch solvent from alcohol

to Toluene/Dioxane.[1] Reduce

reaction time.

Hydrolysis of Phenoxy Ether

Highly acidic or extremely

basic conditions at high temp.

[1]

The ether is robust, but avoid

boiling in 6M HCl. Suzuki

conditions (

) are safe.[1]

Homocoupling of Boronic Acid Oxygen present in the system.

Degas solvents more

thoroughly (sparge with Ar for

15 min).[1]
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Compound Data & Vendor Info

PubChem CID: 118796859 (Related Isomer/Analog data for safety referencing).[1] Link

Note: Specific CAS 1779029-08-1 is a catalog item available from major building block

suppliers (e.g., Combi-Blocks, Enamine).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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